ent-Cinacalcet Hydrochloride

Calcimimetic Calcium-sensing receptor (CaSR) Enantioselectivity

ent-Cinacalcet Hydrochloride (CAS 1217809-88-5), synonymously designated as (S)-Cinacalcet Hydrochloride or Cinacalcet USP Related Compound D, is the (S)-enantiomer of the calcimimetic agent cinacalcet. It possesses a single chiral center at the α-methyl-naphthyl-ethylamine moiety, with molecular formula C₂₂H₂₃ClF₃N and a molecular weight of 393.87 g/mol.

Molecular Formula C22H23ClF3N
Molecular Weight 393.878
CAS No. 1217809-88-5
Cat. No. B564751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Cinacalcet Hydrochloride
CAS1217809-88-5
Synonyms(αS)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride;  (S)-N-(3-(3-(Trifluoromethyl)phenyl)propyl)-1-_x000B_-(1-napthyl)ethylamine Hydrochloride; 
Molecular FormulaC22H23ClF3N
Molecular Weight393.878
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
InChIInChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1
InChIKeyQANQWUQOEJZMLL-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Cinacalcet Hydrochloride (CAS 1217809-88-5): Chiral Identity and Procurement Baseline for the (S)-Enantiomer of Cinacalcet


ent-Cinacalcet Hydrochloride (CAS 1217809-88-5), synonymously designated as (S)-Cinacalcet Hydrochloride or Cinacalcet USP Related Compound D, is the (S)-enantiomer of the calcimimetic agent cinacalcet [1]. It possesses a single chiral center at the α-methyl-naphthyl-ethylamine moiety, with molecular formula C₂₂H₂₃ClF₃N and a molecular weight of 393.87 g/mol [1]. The clinically approved form of cinacalcet (Sensipar® / Mimpara®) is the (R)-enantiomer, which is unequivocally established as the pharmacodynamically active species; the (S)-enantiomer (ent-cinacalcet) is officially classified as a chiral impurity and compendial reference standard under the USP monograph for cinacalcet hydrochloride .

Why (R)-Cinacalcet, Racemic Cinacalcet, or Other Calcimimetics Cannot Substitute for ent-Cinacalcet Hydrochloride in Analytical and Research Contexts


ent-Cinacalcet Hydrochloride is not a substitute for (R)-cinacalcet in pharmacological applications; it is the stereochemically opposite enantiomer with ≥75-fold lower potency at the calcium-sensing receptor (CaSR) [1]. Conversely, (R)-cinacalcet cannot replace ent-cinacalcet as a chiral impurity reference standard, because regulatory frameworks (ICH Q6A, USP monographs) mandate enantiomer-specific identification and quantification of the (S)-isomer in drug substance and finished product [2]. Racemic cinacalcet, other calcimimetics such as etelcalcetide (a peptide agonist), and phenylalkylamine analogs like calindol differ in mechanism, binding site, or pharmacokinetic profile, and none serve the function of an (S)-enantiomer-specific analytical calibrant or a negative stereoisomer control for CaSR activation studies [1]. The procurement decision therefore hinges on the end-use: analytical reference standard versus active pharmaceutical ingredient.

Quantitative Differentiation Evidence for ent-Cinacalcet Hydrochloride (CAS 1217809-88-5) vs. (R)-Cinacalcet, Racemic Cinacalcet, and In-Class Calcimimetics


≥75-Fold Lower Pharmacodynamic Potency at the Calcium-Sensing Receptor vs. (R)-Cinacalcet

In the definitive pharmacodynamic characterization by Nemeth et al. (2004), the (S)-enantiomer of cinacalcet (designated S-AMG 073, equivalent to ent-Cinacalcet) was directly compared with (R)-cinacalcet across three independent assay systems: human CaSR-expressing HEK293 cells, primary bovine parathyroid cells, and rat medullary thyroid carcinoma 6-23 cells. In every system, the (S)-enantiomer was at least 75-fold less active than (R)-cinacalcet. Specifically, (R)-cinacalcet exhibited an EC₅₀ of 51 nM for CaSR-mediated intracellular calcium mobilization in HEK293 cells, an IC₅₀ of 28 nM for parathyroid hormone (PTH) suppression in bovine parathyroid cells, and an EC₅₀ of 34 nM for calcitonin secretion in rat MTC 6-23 cells, all measured in the presence of 0.5 mM extracellular Ca²⁺. The (S)-enantiomer failed to achieve comparable efficacy across this entire potency range [1]. This stereoselectivity was confirmed in vivo in rats, where (R)-cinacalcet suppressed serum PTH and blood-ionized Ca²⁺ in a dose-dependent manner, while the (S)-enantiomer showed no meaningful activity [1]. The FDA-approved prescribing information for Sensipar® explicitly states: 'The R-enantiomer is the more potent enantiomer and has been shown to be responsible for pharmacodynamic activity' [2].

Calcimimetic Calcium-sensing receptor (CaSR) Enantioselectivity

Validated Chiral HPLC Detection and Quantitation of ent-Cinacalcet as a Chiral Impurity in (R)-Cinacalcet Drug Substance

Ravinder et al. (2009) developed and validated a rapid isocratic chiral LC method for separating (S)-cinacalcet (ent-Cinacalcet) from (R)-cinacalcet with a resolution Rs > 3 using a Chiralpak-IA column (250 × 4.6 mm, 5 μm) and a mobile phase of n-hexane:ethanol:trifluoroacetic acid (95:5:0.1, v/v/v) at ambient temperature with UV detection at 223 nm [1]. This method achieved a limit of detection (LOD) of 0.04 μg/mL and a limit of quantitation (LOQ) of 0.16 μg/mL for (S)-cinacalcet in enantiopure (R)-cinacalcet pharmaceutical formulations [1]. Independently, Ginterová et al. (2016) developed a capillary zone electrophoresis method using 2-hydroxypropyl-γ-cyclodextrin as chiral selector at pH 2.5, capable of detecting 0.1% (S)-cinacalcet in tablet formulations, with inter-day RSD values for peak area below 3.71% and migration time below 1.3% [2]. Both methods were validated according to ICH guidelines and applied to real pharmaceutical samples, confirming that ent-Cinacalcet can be reliably detected and quantified as a chiral impurity at sub-0.1% levels in (R)-cinacalcet drug product [1][2].

Chiral HPLC Enantiomeric separation Impurity quantitation

USP Compendial Designation as Cinacalcet Related Compound D: A Regulatory-Grade Reference Standard

ent-Cinacalcet Hydrochloride is formally listed in the United States Pharmacopeia (USP) monograph for cinacalcet hydrochloride as 'Cinacalcet USP Related Compound D' and is chemically defined as (S)-N-[1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (CAS 1217809-88-5) . This compendial designation confers official regulatory status: the reference standard is supplied with detailed characterization data compliant with USP guidelines and is intended for use in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for generic cinacalcet products . The standard is available through USP-authorized distributors (e.g., Fujifilm Wako, Sigma-Aldrich) and is manufactured under ISO 17034 reference material producer accreditation [1]. Traceability against USP or EP pharmacopeial standards is provided based on feasibility, enabling direct regulatory submission support .

USP reference standard Pharmacopeial impurity ANDA method validation

Enantiomer-Specific LC-MS/MS Pharmacokinetic Method Distinguishing ent-Cinacalcet from (R)-Cinacalcet in Rat Plasma

Ramisetti and Bompelli (2014) developed and validated a polar ionic liquid chromatography–tandem mass spectrometric (LC-MS/MS) method capable of simultaneous separation and quantification of cinacalcet enantiomers in rat plasma [1]. Enantiomeric separation was achieved on a Chirobiotic V column (vancomycin chiral stationary phase) with 2.5 mM ammonium formate in 100% methanol as the mobile phase at 1.0 mL/min flow rate. The method demonstrated a linear dynamic range of 0.5–500 ng/mL for both the (R)- and (S)-enantiomers (ent-Cinacalcet) [1]. The method was successfully applied to a pharmacokinetic study in healthy male Wistar rats following a single oral dose of 10 mg/kg of each cinacalcet enantiomer, enabling direct comparison of enantiomer-specific absorption, distribution, and elimination profiles [1]. Unlike achiral bioanalytical methods that cannot discriminate between enantiomers, this chiral LC-MS/MS method provides the quantitative tool required to determine whether ent-Cinacalcet exhibits differential pharmacokinetic behavior relative to (R)-cinacalcet, which is critical for assessing the safety margin of the chiral impurity [1].

Pharmacokinetics LC-MS/MS Enantiomer disposition

Regulatory Mandate for Chiral Impurity Control: ent-Cinacalcet as the Key Enantiomeric Impurity in (R)-Cinacalcet Drug Substance

ICH Q6A guidelines stipulate that for new drug substances containing a chiral center, the enantiomeric impurity must be controlled through a specific identity test and/or a chiral assay with appropriate acceptance criteria [1]. For cinacalcet hydrochloride, the FDA-approved prescribing information for Sensipar® unequivocally states: 'It has one chiral center having an R-absolute configuration. The R-enantiomer is the more potent enantiomer and has been shown to be responsible for pharmacodynamic activity' [2]. This regulatory framing positions ent-Cinacalcet Hydrochloride ((S)-cinacalcet) as the sole enantiomeric impurity requiring chromatographic control in both drug substance and finished product [1][2]. The capillary electrophoresis method of Ginterová et al. (2016) and the HPLC method of Ravinder et al. (2009) were both specifically developed and validated to meet these regulatory requirements for enantiomeric purity control, with demonstrated capability to quantify the (S)-enantiomer at levels relevant to ICH Q3A reporting, identification, and qualification thresholds [1]. In contrast, calcimimetics such as etelcalcetide (a peptide) and calindol (a phenylalkylamine with distinct substitution) fall under different impurity profiles and are not interchangeable as reference standards for cinacalcet enantiomeric purity testing.

ICH Q6A Chiral impurity specification Regulatory compliance

Definitive Application Scenarios for ent-Cinacalcet Hydrochloride (CAS 1217809-88-5) in Pharmaceutical Development, Analytical Quality Control, and Calcium-Sensing Receptor Research


Chiral Impurity Reference Standard for ANDA Method Validation and Pharmaceutical QC Batch Release

ent-Cinacalcet Hydrochloride (USP Related Compound D) is the compendial reference standard for developing, validating, and executing chiral chromatographic methods (HPLC with Chiralpak-IA column, Rs > 3, LOD = 0.04 μg/mL; or CE with 2-hydroxypropyl-γ-cyclodextrin, 0.1% detection) required by ICH Q6A and the USP cinacalcet monograph for enantiomeric purity specification in (R)-cinacalcet drug substance and finished tablets [1]. It enables generic pharmaceutical manufacturers to comply with ANDA submission requirements by providing a traceable, characterized standard for system suitability, calibration, and impurity quantitation, directly supported by batch-specific Certificates of Analysis with ISO 17034 accreditation .

Negative Stereoisomer Control in Calcium-Sensing Receptor (CaSR) Functional Assays

Given that ent-Cinacalcet is at least 75-fold less active than (R)-cinacalcet across human CaSR-expressing HEK293 cells (EC₅₀ = 51 nM for (R)-cinacalcet at 0.5 mM extracellular Ca²⁺), primary bovine parathyroid cells (IC₅₀ = 28 nM for PTH suppression), and rat MTC 6-23 cells (EC₅₀ = 34 nM for calcitonin secretion), ent-Cinacalcet Hydrochloride serves as the experimentally validated negative stereoisomer control in CaSR activation, PTH secretion inhibition, and calcitonin secretion studies [2]. This enables researchers to establish enantioselectivity of novel calcimimetic candidates by benchmarking against a well-characterized inactive stereoisomer rather than relying solely on vehicle controls [2].

Preclinical Enantiomer-Specific Pharmacokinetic and Toxicokinetic Studies

The validated chiral LC-MS/MS method (Chirobiotic V column, 0.5–500 ng/mL linear range in rat plasma) developed by Ramisetti and Bompelli (2014) enables simultaneous quantification of ent-Cinacalcet and (R)-cinacalcet following oral administration [3]. ent-Cinacalcet Hydrochloride is the required analytical reference standard for calibrating this enantiomer-specific bioanalytical method, supporting preclinical PK studies that assess whether the (S)-enantiomer impurity exhibits differential absorption, distribution, metabolism, or elimination that could impact the safety assessment of (R)-cinacalcet drug products [3].

Regulatory Submission Support for Generic Cinacalcet Drug Products

For ANDA filers seeking FDA approval of generic cinacalcet hydrochloride tablets, ent-Cinacalcet Hydrochloride purchased as USP Cinacalcet Related Compound D provides directly compendial-traceable reference material that satisfies FDA reviewers' expectations for impurity standard qualification [4]. The standard's USP designation eliminates the need for extensive in-house characterization of a non-compendial (S)-cinacalcet source, accelerating method validation timelines and reducing the risk of deficiency letters related to chiral impurity control, a requirement clearly anchored in ICH Q6A Section 3.2.2 [4].

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